molecular formula C15H26O2 B12298297 2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol

2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol

Cat. No.: B12298297
M. Wt: 238.37 g/mol
InChI Key: DQVXKPUFGSPUGZ-UHFFFAOYSA-N
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Description

2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol is a complex polycyclic diol derivative with a partially hydrogenated naphthalene core. Its structure features a bicyclic framework with two hydroxyl groups at positions 1 and 2, a methylidene group at position 5, and an isopropyl substituent at position 6.

Properties

IUPAC Name

2-methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-9(2)11-6-5-10(3)12-7-8-15(4,17)14(16)13(11)12/h9,11-14,16-17H,3,5-8H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVXKPUFGSPUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=C)C2C1C(C(CC2)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Synthesis: Bicyclic Octahydronaphthalene Formation

Hydrogenation of Aromatic Precursors

A common strategy involves hydrogenating naphthalene derivatives to form the octahydronaphthalene scaffold. For example, naphthalene-1,5-diol undergoes catalytic hydrogenation with Raney nickel (110 bar H₂, 100°C, 4 h) to yield a mixture of decalindiol stereoisomers (67% yield). Subsequent oxidation with TPAP (tetra-n-propylammonium perruthenate) in acetonitrile produces decalin-1,5-dione as a 4:1 cis-to-trans mixture (88% yield).

Table 1: Key Hydrogenation and Oxidation Conditions
Step Reagents/Conditions Yield (%) Source
Hydrogenation Raney Ni (H₂, 110 bar, 100°C, 4 h) 67
Oxidation to dione TPAP, NMO, 4Å sieves, CH₃CN, 0°C → RT 88

Diels-Alder Cyclization Approaches

Transannular Diels-Alder (TADA) reactions have been employed to construct fused bicyclic systems. For example, macrodiolides undergo Lewis acid-promoted IMDA to form cis-octahydronaphthalene cores, followed by thermal TADA to achieve trans-configurations. However, direct application to this compound requires further stereochemical optimization.

Functionalization: Hydroxyl and Propan-2-yl Groups

Stereoselective Hydroxylation

The Mitsunobu reaction is critical for installing hydroxyl groups with defined stereochemistry. In a synthesis of a related diol, Wieland-Miescher ketone derivatives are oxidized to alcohols, followed by Mitsunobu inversion to control axial/equatorial positions. For example:

  • Epoxide formation : Epoxidation of alkenes with m-CPBA or other peroxides.
  • Ring-opening : Nucleophilic attack (e.g., with Grignard reagents) to introduce hydroxyl groups.
Table 2: Mitsunobu Reaction Conditions for Stereocontrol
Substrate Reagents (PPh₃, DIAD) Solvent Temperature Yield (%) Source
Seco-alcohol PPh₃, DIAD, THF THF 0°C → RT 75–85

Propan-2-yl Group Installation

Friedel-Crafts alkylation or alkyne alkylation strategies are viable. For example, methallyl carboxylate reacts with aromatic compounds under mixed catalysts (FeCl₃/AlCl₃) to form 2-methyl-2-arylpropyl esters (75–85% yield). Subsequent reduction or hydrolysis could introduce propan-2-yl groups.

Methylidene Group Formation

Deconjugative α-Alkylation

Cyclohexenecarboxaldehydes undergo deconjugative α-alkylation with alkyl halides (e.g., PBr₃) in the presence of t-BuOK/NaH, enabling methylidene formation. For example:

  • Alkylation : Alkyl bromide addition to α,β-unsaturated aldehydes.
  • Oxidation : Dess-Martin periodinane or IBX to form alkenes.
Table 3: Deconjugative Alkylation Pathways
Substrate Catalyst (t-BuOK/NaH) Product Type Yield (%) Source
Cyclohexenecarboxaldehyde PBr₃, Et₂O, 0°C Methylidene aldehyde 67–90

Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is used to construct E-alkenes. Tuberculosinol synthesis employs triethyl phosphonoacetate with aldehydes to form enoates, followed by DIBAL-H reduction to alcohols (82% yield over two steps).

Protecting Group Strategies

Silyl Ether Protection

Bis(trimethylsilyloxy)diene precursors are oxidized with aerial oxygen in the presence of HMDS/TMS-I, enabling radical-mediated double-bond formation. This method achieves high yields (>80%) for enediones.

Acetonide Protection

Diols are protected as acetonides using dimethoxypropane (DMP) and p-TsOH. For example, bromodiol intermediates are treated with DMP to form acetonides, facilitating subsequent alkylation.

Stereochemical Control and Final Assembly

Chiral Resolution and Epoxidation

Epoxidation with m-CPBA or other peroxides, followed by stereocontrolled ring-opening, ensures axial hydroxyl groups. Computational studies (e.g., DP4+) guide Re-endo vs. Si-exo approaches in Diels-Alder reactions.

Final Oxidation and Deprotection

Lead tetraacetate (Pb(OAc)₄) or Dess-Martin periodinane oxidizes alcohols to ketones or aldehydes. For example, a propan-2-yl alcohol is oxidized to a ketone, then reduced to a secondary alcohol.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that sesquiterpenes possess significant antimicrobial properties. Studies have shown that extracts containing this compound exhibit activity against various bacterial strains and fungi. This makes it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of sesquiterpenes are well-documented. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .

Case Study: Anti-inflammatory Activity

A study investigating the effects of sesquiterpene compounds on inflammation revealed that formulations containing 2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol demonstrated a marked reduction in inflammation markers in cell cultures treated with lipopolysaccharides (LPS) .

Flavor and Fragrance Industry

Due to its pleasant aroma profile reminiscent of woody and earthy notes, this compound is explored in the flavor and fragrance industry as a natural additive for perfumes and scented products. Its stability and compatibility with various formulations make it an attractive choice for manufacturers.

Essential Oils

The extraction of essential oils from plants often contains this compound as a significant component. Its presence contributes to the therapeutic properties of these oils used in aromatherapy and traditional medicine .

Biodegradation Studies

Recent research has focused on the biodegradation potential of sesquiterpenes in environmental applications. The ability of microorganisms to degrade compounds like 2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol is being studied to assess its impact on ecosystems and its potential use in bioremediation strategies .

Mechanism of Action

The biological effects of 10(14)-Cadinene-4,5-diol are mediated through its interaction with various molecular targets and pathways:

    Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Functional Groups Key Applications/Reactivity
1-Naphthol Naphthalene Hydroxyl (position 1) Electrophilic substitution
2-Chloro-N-phenylacetamide Acetamide Chloro, phenyl Nucleophilic acyl substitution
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol Oxadiazole Thiol, methoxybenzyl Heterocyclic synthesis
Target Compound Octahydronaphthalene Diols (1,2), methylidene, isopropyl Potential for Diels-Alder reactions

Key Observations :

  • Steric Effects : The isopropyl and methylidene groups introduce steric hindrance, contrasting with simpler naphthalene derivatives. This may reduce reactivity in electrophilic substitutions but favor cycloadditions .

Comparative Analysis :

  • Propargylation (as in ) is a common strategy for naphthol derivatives, but the target compound’s diol functionality would likely require additional steps, such as epoxidation or dihydroxylation .
  • Heterocyclic coupling methods (e.g., oxadiazole synthesis in ) highlight the utility of thiol intermediates, which are absent in the target molecule’s structure .

Computational and Crystallographic Insights

Table 3: Computational and Structural Parameters

Property Target Compound (Predicted) 1-Naphthol (Experimental) Reference
Bond Length (C-O in diol) ~1.42 Å 1.36 Å (phenolic O-H)
LogP (lipophilicity) ~3.2 (estimated) 2.1
Crystallographic Software SHELXL (hypothetical) SHELX-76 (commonly used)

Key Findings :

  • Density Functional Theory (DFT) : Becke’s hybrid functionals (e.g., B3LYP) could predict the compound’s thermochemical properties, such as enthalpy of formation, with an error margin of ±2.4 kcal/mol .
  • Crystallography : The compound’s stereochemical complexity would necessitate advanced refinement tools like SHELXL for accurate structural resolution .

Biological Activity

2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol, commonly referred to as a sesquiterpene alcohol derived from cadinene, has garnered attention in recent years for its diverse biological activities. This compound is primarily found in essential oils and has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula for 2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol is C15H26O2C_{15}H_{26}O_2 with a molecular weight of approximately 238.37 g/mol. The compound features a complex structure that contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that 2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol exhibits significant antimicrobial properties. It disrupts microbial cell membranes leading to cell lysis. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .

Microbial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli150
Pseudomonas aeruginosa200

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. In vitro studies demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with varying concentrations of the compound . The anti-inflammatory effects were attributed to its ability to modulate signaling pathways involved in inflammation.

Anticancer Activity

In vitro studies have indicated that this compound may induce apoptosis in cancer cells. It activates caspases and other apoptotic pathways leading to cell death in various cancer cell lines including breast and colon cancer cells. The IC50 values for these effects were reported between 10 to 30 µM .

The biological effects of 2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol are mediated through several mechanisms:

  • Cell Membrane Disruption : The compound interacts with lipid membranes of microbial cells leading to increased permeability and eventual cell lysis.
  • Cytokine Inhibition : It inhibits the synthesis of inflammatory mediators by blocking specific signaling pathways such as NF-kB.
  • Apoptotic Induction : Through the activation of caspases and modulation of Bcl-2 family proteins which are critical in the regulation of apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with topical formulations containing the compound showed a significant reduction in infection rates compared to control groups .
  • Cancer Cell Line Studies : In laboratory settings, treatment of breast cancer cell lines with the compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity .

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